2-(1H-benzimidazol-2-ylsulfanyl)-N-(prop-2-en-1-yl)acetamide
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Overview
Description
N~1~-ALLYL-2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)ACETAMIDE is a compound that belongs to the benzimidazole family. Benzimidazoles are organic heterocyclic compounds containing a benzene ring fused to an imidazole ring. These compounds are known for their diverse biological activities and are used in various fields such as medicine, agriculture, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-ALLYL-2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)ACETAMIDE typically involves the reaction of benzimidazole derivatives with allyl halides under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to promote the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
N~1~-ALLYL-2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the allyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
N~1~-ALLYL-2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N1-ALLYL-2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)ACETAMIDE involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
Albendazole: A benzimidazole derivative used as an anthelmintic.
Omeprazole: A benzimidazole derivative used as a proton pump inhibitor.
Uniqueness
N~1~-ALLYL-2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)ACETAMIDE is unique due to its allyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C12H13N3OS |
---|---|
Molecular Weight |
247.32 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-prop-2-enylacetamide |
InChI |
InChI=1S/C12H13N3OS/c1-2-7-13-11(16)8-17-12-14-9-5-3-4-6-10(9)15-12/h2-6H,1,7-8H2,(H,13,16)(H,14,15) |
InChI Key |
YBARVYXOBJEZNJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=O)CSC1=NC2=CC=CC=C2N1 |
Origin of Product |
United States |
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